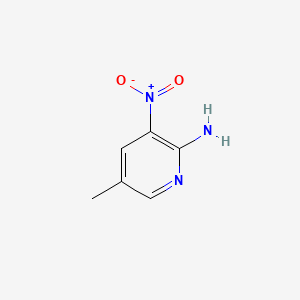

5-Methyl-3-nitropyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKGRSJMFDIRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323216 | |

| Record name | 5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7598-26-7 | |

| Record name | 7598-26-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-3-nitropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Structural Elucidation of 5 Methyl 3 Nitropyridin 2 Amine and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the molecular framework and the electronic environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of a related derivative, 2-amino-5-methylpyridine (B29535), specific proton signals are observed. The protons on the pyridine (B92270) ring appear at distinct chemical shifts: 7.79 ppm, 7.12 ppm, and 6.32 ppm. The methyl group protons resonate at 2.12 ppm, and the amine protons show a signal at 4.67 ppm. chemicalbook.com For 2-amino-5-nitropyridine, the ¹¹B NMR spectrum, when analyzed as a pentaborate salt, displays peaks at 19.39 ppm (trigonal free boric acid), 12.77 ppm (triborate structure), and 1.16 ppm (tetrahedral center of the pentaborate structure). researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For a derivative, N-(5-iodo-6-methoxypyridin-3-yl)hydroxylamine, the carbon signals are found at 155.9, 143.7, 134.6, 131.1, 79.5, and 54.3 ppm. rsc.org

2D NMR and NOESY: While specific 2D NMR and NOESY data for 5-Methyl-3-nitropyridin-2-amine were not found in the provided search results, these techniques are vital for complex structural assignments. 2D NMR experiments like COSY and HSQC would be used to establish proton-proton and proton-carbon correlations, respectively. The Nuclear Overhauser Effect Spectroscopy (NOESY) would reveal through-space interactions between protons, helping to determine the three-dimensional structure of the molecule.

Table 1: ¹H NMR Spectral Data of Related Pyridine Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) |

|---|---|---|---|

| 2-amino-5-methylpyridine | CDCl₃ | H-6 | 7.79 |

| H-4 | 7.12 | ||

| H-3 | 6.32 | ||

| -CH₃ | 2.12 | ||

| -NH₂ | 4.67 | ||

| 2-amino-5-nitropyridine pentaborate | D₂O | Boric acid | 19.39 |

| Triborate | 12.77 | ||

| Pentaborate | 1.16 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. For a primary aromatic amine like this compound, characteristic absorption bands are expected.

The N-H stretching vibrations for primary amines typically appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration for primary amines is observed between 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is usually a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com Furthermore, the presence of a nitro group (-NO₂) will give rise to strong asymmetric and symmetric stretching bands, typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The spectrum of the related compound 2-amino-5-methylpyridine shows N-H stretching vibrations around 3444 and 3335 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for Primary Aromatic Amines

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3400-3250 (two bands) |

| N-H Bend | 1650-1580 | |

| Aromatic Amine | C-N Stretch | 1335-1250 |

| Nitro Group | Asymmetric Stretch | 1550-1490 |

| Symmetric Stretch | 1355-1315 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic compounds like pyridines exhibit characteristic absorption bands. For the related compound 2-amino-5-nitropyridine, UV/Visible spectral data is available, though specific absorption maxima are not detailed in the provided search results. nist.gov The electronic spectrum of a copper complex of a derivative, 2-((5-methyl-pyridin-2-yl)amino)acetic acid, shows an absorption peak at 795 nm. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, the predicted monoisotopic mass is 153.05383 Da. uni.lu The predicted m/z value for the protonated molecule [M+H]⁺ is 154.06111. uni.lu HRMS data for a related iodo-derivative showed a calculated m/z for [M+H]⁺ of 266.9625, with the found value being 266.9624, confirming its elemental composition. rsc.org

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 154.06111 |

| [M+Na]⁺ | 176.04305 |

| [M-H]⁻ | 152.04655 |

| [M+NH₄]⁺ | 171.08765 |

| [M+K]⁺ | 192.01699 |

Data sourced from PubChemLite uni.lu

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. For the separation of a related compound, 2-Amino-5-bromo-3-methylpyridine, a reverse-phase (RP) HPLC method using a Newcrom R1 column has been developed. sielc.com The mobile phase consists of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable for preparative separation to isolate impurities. sielc.com For a derivative, 5-chloro-6-methyl-3-nitropyridin-2-amine, silica (B1680970) gel chromatography with an ethyl acetate/hexane (3:7) mobile phase is effective for separating regioisomers, and HPLC analysis using a C18 column confirms purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, quantification, and purity assessment of this compound. The method separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For polar aromatic compounds like nitropyridine derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a Luna C18 column, is used. nih.gov The mobile phase generally consists of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. nih.govsielc.com Detection is frequently accomplished using a UV-Vis detector, as the nitro and pyridine functional groups are chromophoric. nih.gov The retention time of the compound under specific conditions is a key identifier, while the peak area allows for quantification and determination of purity by comparing it to the area of any impurity peaks. The development of a validated HPLC method ensures accuracy and precision in the analysis of this compound in various samples. nih.gov

Table 1: Representative HPLC Conditions for Analysis of Nitropyridine Derivatives

| Parameter | Condition | Reference |

| Column | Luna C18 (150 x 3.00 mm, 3 µm) or similar RP column | nih.gov |

| Mobile Phase | A: Water with 0.1% (v/v) TFAB: Acetonitrile with 0.1% (v/v) TFA | nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | nih.gov |

| Detection | UV-Vis at 200-300 nm | nih.gov |

| Injection Volume | 10 µL | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of this compound. This method is suitable for thermally stable and volatile compounds. The availability of GC-MS data for the closely related isomer, 2-Amino-3-methyl-5-nitropyridine, confirms its applicability to this class of compounds. nih.gov

The analysis of amines by GC can present challenges due to their polarity and reactivity. bre.com The hydroxyl and amine groups can interact strongly with conventional column materials, leading to poor peak shape and reproducibility. bre.com To overcome these issues, specialized columns, such as those with Tenax-GC packing, are often used. bre.com A typical GC analysis involves injecting the sample into a heated port where it vaporizes. The components are then separated as they travel through the column at different rates based on their volatility and interaction with the stationary phase. An initial oven temperature of around 120°C may be used to prevent condensation of the amine, followed by a temperature ramp to elute the compound. bre.com The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that serves as a molecular fingerprint for definitive identification.

Table 2: Typical GC Parameters for Amine Analysis

| Parameter | Condition | Reference |

| Column | Short column with Tenax-GC packing or similar | bre.com |

| Injection Port Temp. | High temperature (e.g., >250°C) | bre.com |

| Oven Program | Initial Temperature: ~120°C, followed by a ramp | bre.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govbre.com |

| Septum | High-temperature, low-bleed septum | bre.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography stands as the definitive method for elucidating the precise three-dimensional structure of this compound in its solid, crystalline form. This technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the exact positions of each atom.

Table 3: Illustrative Data from a Single Crystal X-ray Diffraction Analysis

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 9.20 Å, b = 10.80 Å, c = 19.99 Å |

| Bond Length (C-N) | 1.35 Å |

| Bond Angle (C-N-O) | 118.5° |

| Dihedral Angle | Defines the twist of the nitro group relative to the ring |

Note: The values in this table are representative examples based on similar organic molecules and are for illustrative purposes only. researchgate.net

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to verify the empirical and molecular formula of a newly synthesized compound, thereby confirming its elemental composition and purity. The analysis measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound.

The experimentally determined percentages are then compared against the theoretical values calculated from its molecular formula, C₆H₇N₃O₂. nih.govuni.lu A close agreement between the experimental and theoretical values provides strong evidence that the correct compound has been synthesized and that it is of high purity. Any significant deviation could indicate the presence of impurities, residual solvent, or that an incorrect structure was formed.

Table 4: Elemental Composition of this compound (C₆H₇N₃O₂)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Example) |

| Carbon (C) | 47.06 | 47.01 |

| Hydrogen (H) | 4.61 | 4.65 |

| Nitrogen (N) | 27.44 | 27.39 |

Note: The molecular formula is sourced from PubChem. nih.govuni.lu Theoretical percentages are calculated based on this formula. Experimental values are hypothetical examples for a pure sample.

Investigation of Biological Activities and Molecular Mechanisms of 5 Methyl 3 Nitropyridin 2 Amine

Pharmacological Relevance of Pyridine (B92270) and Aminopyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceutical agents. nih.gov This class of nitrogen-containing heterocycles is prevalent in nature and is a key structural motif in many pharmacologically active compounds. nih.gov The pyridine ring is a privileged structure in drug design, with approximately 14% of N-heterocyclic drugs approved by the U.S. Food and Drug Administration (FDA) containing this moiety as of 2021. nih.gov

The versatility of the pyridine scaffold allows for its incorporation into a wide array of therapeutic agents with diverse biological activities. These include antimicrobial, antiviral, antitumor, analgesic, and anti-inflammatory properties. researchgate.net Aminopyridines, which are derivatives of pyridine, are known to interact with various enzymes and receptors, leading to a broad spectrum of pharmacological effects. nih.gov They primarily function by blocking voltage-gated potassium channels. nih.gov The addition of functional groups, such as the nitro and methyl groups found in 5-Methyl-3-nitropyridin-2-amine, can significantly modulate the biological and pharmacokinetic properties of the parent pyridine molecule.

Antimicrobial and Antifungal Activities

Although specific antimicrobial data for this compound is not extensively documented in the available literature, the broader classes of nitropyridines and aminopyridines have demonstrated significant antimicrobial and antifungal activities. nih.govchempanda.comresearchgate.net

Nitropyridine-containing complexes have been shown to possess antibacterial activity against S. aureus, B. subtilis, and P. aeruginosa, as well as antifungal activity against C. albicans. mdpi.com In some cases, the activity of these synthetic compounds is comparable to that of commercial antibiotics. mdpi.com Similarly, various 2-amino-5-substituted pyridine derivatives have been evaluated and found to exhibit notable fungicidal and bactericidal properties against phytopathogenic fungi and bacteria. researchgate.net

One study highlighted that derivatives of 3-hydroxy-2-nitropyridine showed high antibacterial activity against E. faecalis (Minimum Inhibitory Concentration [MIC] of 7.8 μg/mL) and S. aureus (MIC of 31.2 μg/mL), as well as activity against several Candida species. mdpi.com Another study synthesized a series of novel pyrano[2,3-c]pyridines and found that most of the compounds demonstrated significant activity against bacterial or fungal strains, with MIC values in the range of 12.5–25 µg/mL. researchgate.net

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| N-hydroxy-pyridoxazinone | E. faecalis | 7.8 μg/mL | mdpi.com |

| N-hydroxy-pyridoxazinone | S. aureus | 31.2 μg/mL | mdpi.com |

| N-hydroxy-pyridoxazinone | C. albicans | 62.5 μg/mL | mdpi.com |

| Pyrano[2,3-c]pyridines | Various Bacteria & Fungi | 12.5-25 µg/mL | researchgate.net |

Mechanisms of Action (e.g., cell wall disruption, enzyme inhibition)

The antimicrobial mechanisms of pyridine derivatives can be multifaceted. One identified mechanism involves the disruption of the structural integrity of the bacterial cell membrane. nih.gov This compromise of the cell membrane leads to the leakage of essential intracellular components, ultimately resulting in bacterial cell death. nih.gov

Furthermore, nitropyridine compounds are considered to be genotoxic, with the ability to cause DNA damage by interfering with enzymes involved in DNA replication. chempanda.com This interference with fundamental cellular processes is a key aspect of their antimicrobial action. For antifungal activity, the specific mechanisms are still under investigation but are thought to involve the inhibition of essential fungal enzymes or disruption of the fungal cell wall.

Anticancer Properties and Potential Therapeutic Applications

The field of oncology has seen significant interest in pyridine-based compounds. Nitropyridines, in particular, have been utilized as precursors in the synthesis of molecules with potent antitumor activity. nih.gov The structure of this compound, combining both the aminopyridine and nitropyridine features, makes it a compound of interest for anticancer research.

Studies have shown that various nitropyridine derivatives exhibit anticancer properties. For instance, a ruthenium complex based on a 3,5-dinitropyridine moiety showed significant activity against breast cancer (MCF-7) and cervical epithelioid carcinoma (HeLa) cell lines. nih.gov Thiazolo[4,5-d]pyrimidine derivatives, which are structurally related to pyridines, are also considered potential therapeutic agents in the development of anticancer drugs. nih.gov

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

A key mechanism through which pyridine derivatives exert their anticancer effects is the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). For example, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have demonstrated potent anti-proliferative activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. mdpi.com

One study on thieno[3,2-b]pyridine derivatives found that the most promising compounds altered the normal cell cycle distribution and induced apoptosis in the NCI-H460 human tumor cell line. mdpi.com

Table 2: Anti-proliferative Activity of a Thieno[2-3-b]Pyridine Derivative (Compound 7i)

| Cell Line | Cancer Type | IC₅₀ Concentration | Reference |

|---|---|---|---|

| HCT116 | Colorectal Cancer | 31.6 ± 0.8 nM | mdpi.com |

| MDA-MB-231 | Breast Cancer | 35.8 ± 0.8 nM | mdpi.com |

Target-Specific Molecular Interactions

The anticancer activity of pyridine derivatives is often linked to their ability to interact with specific molecular targets within cancer cells. One proposed mechanism for thieno[2,3-b]pyridines is the disruption of phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.com

More specifically, some nitropyridine derivatives have been synthesized as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in cell signaling pathways that can drive cancer growth. nih.govmdpi.com The most potent of these compounds inhibited JAK2 with IC₅₀ values in the range of 8.5–12.2 µM. mdpi.com This demonstrates that the nitropyridine scaffold can be effectively used to design targeted anticancer agents.

Environmental Fate and Potential Impact of 5 Methyl 3 Nitropyridin 2 Amine

Degradation Pathways in Environmental Compartments

Degradation is the process by which a chemical compound is broken down into simpler substances. This can occur through biological activity (biodegradation) or through chemical reactions initiated by light (phototransformation), water (hydrolysis), or oxygen (oxidation).

While specific studies on the microbial metabolism of 5-Methyl-3-nitropyridin-2-amine are not extensively documented, research on its close structural isomers provides significant insight into its potential biodegradation pathways. The biotransformation of the highly substituted pyridine (B92270) derivative, 2-amino-4-methyl-3-nitropyridine, has been studied using various microorganisms, revealing several metabolic routes. nih.gov

One key mechanism is hydroxylation . The fungus Cunninghamella elegans is capable of hydroxylating the pyridine ring, leading to the formation of 2-amino-5-hydroxy-4-methyl-3-nitropyridine. nih.gov This same organism can also hydroxylate the methyl group, resulting in 2-amino-4-hydroxymethyl-3-nitropyridine. nih.gov Another observed pathway is the oxidation of the pyridine nitrogen, forming 2-amino-4-methyl-3-nitropyridine-1-oxide. nih.gov

Another significant biotransformation pathway is the conversion to a pyridinone derivative. The bacterium Streptomyces antibioticus and several strains of the fungus Aspergillus can transform 2-amino-4-methyl-3-nitropyridine into the lactam 2-amino-4-methyl-3-nitro-6(1H)-pyridinone. nih.gov This suggests that microbial communities in soil and water could potentially degrade this compound through similar hydroxylation and oxidation reactions.

General degradation pathways for monocyclic aromatic amines often involve initial attacks by dioxygenase or deaminase enzymes, leading to ring cleavage. nih.gov These processes, common in bacteria, could also play a role in the ultimate mineralization of this compound.

Table 1: Potential Biodegradation Products of this compound based on the Transformation of its Isomer, 2-amino-4-methyl-3-nitropyridine

| Degradation Pathway | Transforming Microorganism (Observed for Isomer) | Potential Product of this compound |

|---|---|---|

| Ring Hydroxylation | Cunninghamella elegans | 5-Methyl-3-nitro-2-aminopyridin-X-ol |

| Methyl Group Hydroxylation | Cunninghamella elegans | 5-Hydroxymethyl-3-nitropyridin-2-amine |

| N-Oxidation | Cunninghamella elegans | This compound-1-oxide |

Phototransformation, or photodegradation, is a key process for the removal of chemicals from the atmosphere and surface waters. For related aminopyridines, the primary atmospheric degradation mechanism is reaction with photochemically-produced hydroxyl radicals (•OH). epa.gov The estimated atmospheric half-life for 2-aminopyridine via this reaction is approximately 19 hours. epa.gov It is highly probable that this compound, if it enters the atmosphere in vapor phase, will undergo a similar degradation process. The presence of a nitro group and a methyl group on the pyridine ring may influence the reaction rate, but degradation by hydroxyl radicals is expected to be a significant pathway.

Hydrolysis is the cleavage of chemical bonds by the addition of water. Pyridine and its simple derivatives are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, abiotic hydrolysis is not expected to be a significant degradation pathway for this compound.

Abiotic oxidation in the environment can occur, but biological oxidation is often more significant for compounds like this. As mentioned in the biodegradation section (6.1.1), microbial oxidation is a key transformation pathway for the structural isomer 2-amino-4-methyl-3-nitropyridine. nih.gov This includes the formation of an N-oxide by Cunninghamella elegans and the conversion to a pyridinone (a lactam) by Streptomyces antibioticus and Aspergillus species, which is an oxidative process. nih.gov These findings strongly suggest that oxidation, particularly when mediated by microorganisms, is a critical component of the environmental degradation of this compound.

Environmental Transport Processes

Environmental transport refers to the movement of a chemical away from its source through environmental media. Key processes include sorption to solid phases like soil and sediment, and volatilization into the air.

Sorption to soil and sediment particles is a critical process that influences a chemical's mobility, bioavailability, and degradation rate. For the parent compound, 2-aminopyridine, a high to very high mobility in soil is expected, indicating weak sorption. epa.gov This is attributed to its solubility in water.

However, the sorption of aromatic amines is complex and highly dependent on soil properties and environmental pH. The amino group on the pyridine ring can become protonated under acidic to neutral conditions, forming a cation. This cationic form can then bind to negatively charged clay minerals and organic matter in soil and sediment. Furthermore, cation-π interactions between the protonated amine and aromatic rings within soil organic matter can also contribute to sorption. semanticscholar.org Therefore, the mobility of this compound is expected to decrease in soils with higher organic matter content and lower pH.

Table 2: Factors Influencing the Sorption of this compound to Soil and Sediment

| Factor | Influence on Sorption | Rationale |

|---|---|---|

| Soil Organic Matter | Increased sorption | Provides surfaces for partitioning and sites for cation-π interactions. |

| Clay Content | Increased sorption | Clay minerals have negatively charged surfaces that attract the protonated (cationic) form of the amine. |

| pH | Decreased sorption with increasing pH | At lower pH, the amino group is more likely to be protonated (cationic), enhancing binding to negative soil colloids. At higher pH, the neutral form dominates, which is more mobile. |

| Cation Exchange Capacity (CEC) | Increased sorption | Higher CEC indicates more negatively charged sites available for binding the cationic form of the compound. |

Volatilization describes the transfer of a substance from a liquid or solid state to a gaseous state. This process is governed by a compound's vapor pressure and its Henry's Law constant. For aminopyridines, volatilization from moist soil surfaces or water is generally not considered an important environmental fate process. epa.gov

This is supported by the low vapor pressure of structurally related compounds. For example, 2-Amino-5-nitropyridine has a very low vapor pressure. nih.gov Given the structural similarity, this compound is also expected to have a low vapor pressure, limiting its tendency to volatilize from soil or water surfaces into the atmosphere.

Table 3: Vapor Pressure of a Structurally Related Compound

| Compound | Vapor Pressure (mmHg) | Implication for Volatilization |

|---|

Leaching to Groundwater

The potential for this compound to leach into groundwater is a critical aspect of its environmental risk assessment. Leaching is the process by which a chemical moves through the soil profile with percolating water, potentially reaching underlying aquifers. The extent of leaching is influenced by the chemical's properties, soil characteristics, and environmental conditions.

Generally, compounds with high water solubility and low soil sorption tend to have a higher leaching potential. The sorption of pyridine derivatives to soil is often correlated with soil organic matter and clay content researchgate.net. Aminopyralid and clopyralid, two pyridine carboxylic acid herbicides, have been shown to be mobile in soil, suggesting a potential for leaching researchgate.net. Conversely, strong adsorption to soil particles would reduce the amount of the compound available in the soil solution for downward movement.

The nitro group can also influence the molecule's environmental behavior. For instance, some nitrated pesticides are known for their potential to contaminate groundwater. The mobility of such compounds is a significant factor in determining their environmental risk.

To definitively assess the leaching risk of this compound, experimental studies such as column leaching experiments and field studies would be necessary. These studies would provide data on its movement through different soil types under various conditions. In the absence of such specific data, a precautionary approach would consider the properties of related compounds to estimate its potential mobility.

Illustrative Data Table on Soil Mobility Parameters for Similar Compound Classes

| Parameter | Typical Value Range for Pyridine Herbicides | Typical Value Range for Nitroaromatic Compounds | Inferred Potential for this compound |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 10 - 500 L/kg | 50 - 2000 L/kg | Low to Medium Sorption |

| Groundwater Ubiquity Score (GUS) | 1.8 - 4.0 | 1.0 - 3.5 | Potential for Leaching |

| Half-life in Soil (DT50) | 10 - 100 days | 30 - 120 days | Moderately Persistent |

Note: This table is for illustrative purposes only and is based on general values for similar chemical classes. Specific experimental data for this compound is required for an accurate assessment.

Predictive Models for Environmental Fate Assessment

In the absence of extensive experimental data, predictive models are invaluable tools for assessing the environmental fate of chemicals like this compound. These models use mathematical equations to simulate the movement and transformation of substances in the environment, providing estimates of their potential to leach into groundwater, persist in soil, or move to other environmental compartments.

For agrochemicals, a tiered approach to modeling is often employed in regulatory assessments. Tier 1 models are typically used for initial screening and are designed to be conservative, representing "realistic worst-case" scenarios. If a compound is shown to have a low risk at Tier 1, further, more complex modeling (higher tiers) may not be necessary.

Several well-established models are used to predict the environmental concentration of pesticides in soil and groundwater. These include:

FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) Models: This is a suite of models and scenarios developed to harmonize the assessment of pesticide leaching to groundwater within the European Union. The primary models used within the FOCUS framework are:

PEARL (Pesticide Emission Assessment at Regional and Local scales): A one-dimensional, dynamic, multi-layer model that simulates the fate of a substance in the soil-plant system.

PELMO (Pesticide Leaching Model): Another one-dimensional model that simulates the vertical movement of pesticides in the soil.

PRZM (Pesticide Root Zone Model): A model that considers pesticide transport and transformation in the crop root zone.

These models require specific input parameters for the chemical being assessed, including its soil-water partition coefficient (Kd or Koc), degradation half-life in soil (DT50), and water solubility. In addition, they utilize standardized environmental scenarios that define soil types, weather patterns, and agricultural practices for different regions. europa.eueuropa.eufraunhofer.dectgb.nl

The application of these models to this compound would involve:

Data Input: Gathering or estimating the necessary physico-chemical and degradation properties of the compound.

Scenario Selection: Choosing the appropriate FOCUS scenarios that represent the intended use areas of the compound.

Model Simulation: Running the simulations to predict the 80th percentile annual average concentration of the compound in leachate at a specific soil depth (typically 1 meter).

Risk Assessment: Comparing the predicted environmental concentrations (PECs) with regulatory thresholds (e.g., 0.1 µg/L for groundwater in the EU).

The output of these models provides a quantitative estimate of the leaching potential and helps to identify scenarios where the risk to groundwater may be of concern.

Illustrative Data Table of Input Parameters for a Predictive Environmental Fate Model

| Model Input Parameter | Example Value | Unit |

| Molecular Weight | 153.14 | g/mol |

| Water Solubility | 500 | mg/L |

| Vapor Pressure | 1.0 x 10⁻⁶ | Pa |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 150 | L/kg |

| Aerobic Soil Metabolism Half-life (DT50) | 45 | days |

Note: This table contains hypothetical data for illustrative purposes. Actual experimental data for this compound would be required for a valid modeling assessment.

Formation of Transformation Products and their Environmental Significance

When this compound is released into the environment, it can undergo various transformation processes, leading to the formation of new compounds known as transformation products or metabolites. These transformation products can have different chemical properties and environmental behaviors compared to the parent compound, and their formation is a critical consideration in a comprehensive environmental risk assessment.

The primary pathways for the transformation of organic chemicals in the environment are microbial degradation and photolysis (degradation by sunlight). For nitroaromatic compounds, a common transformation pathway involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). dtic.milresearchgate.netnih.gov This process can occur under both aerobic and anaerobic conditions and is often mediated by soil microorganisms.

Potential transformation products of this compound could therefore include compounds where the nitro group is reduced. For example, the reduction of the nitro group would yield 5-Methylpyridine-2,3-diamine . Further transformations could involve the degradation of the pyridine ring itself, although this is generally a more complex and slower process.

The environmental significance of these transformation products depends on several factors:

Mobility: Transformation products can be more or less mobile in soil than the parent compound. If a transformation product is more water-soluble and has a lower affinity for soil sorption, it could have a higher potential to leach into groundwater.

Persistence: The stability of transformation products in the environment is also a key concern. If a transformation product is more persistent than the parent compound, it could accumulate in soil or water over time.

Toxicity: The toxicological properties of transformation products may differ from the parent compound. In some cases, metabolites can be more toxic than the original substance.

Given the potential for the formation of more mobile or persistent transformation products, regulatory assessments of agrochemicals often require data on the fate and behavior of major metabolites. This includes an assessment of their potential to leach to groundwater. If predictive models are used, the input parameters for the transformation products would also need to be determined or estimated.

Illustrative Data Table of Potential Transformation Products and their Properties

| Transformation Product Name | Potential Formation Pathway | Estimated Mobility | Estimated Persistence |

| 5-Methylpyridine-2,3-diamine | Reduction of the nitro group | Potentially higher than parent | Variable |

| Hydroxylated derivatives | Microbial oxidation | Variable | Generally lower than parent |

| Ring cleavage products | Further microbial degradation | Generally higher (smaller molecules) | Generally lower |

Note: This table presents hypothetical transformation products and their inferred properties for illustrative purposes. The actual transformation products of this compound and their environmental behavior need to be determined through experimental studies.

Future Directions and Emerging Research Avenues for 5 Methyl 3 Nitropyridin 2 Amine

Development of Novel Synthetic Routes with Enhanced Sustainability

The current synthesis of 5-Methyl-3-nitropyridin-2-amine often involves multi-step processes that may utilize harsh reagents and generate significant waste. researchgate.netchemicalbook.com Future research is geared towards developing more sustainable and environmentally friendly synthetic methodologies. This aligns with the core principles of green chemistry, which advocate for waste prevention, maximization of atom economy, and the use of less hazardous chemicals. mit.edu

Key areas of focus include:

Catalytic Systems: Exploring the use of novel catalysts to replace stoichiometric reagents can significantly reduce waste and improve reaction efficiency. mit.edumdpi.com This includes investigating metal-complex catalysts and developing catalyst-free approaches. mdpi.com

Alternative Solvents: Research into greener solvent alternatives, such as water, supercritical fluids, or ionic liquids, can minimize the environmental impact associated with traditional organic solvents. mit.edu

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control, leading to higher yields and purity while minimizing by-product formation. mit.edu

One example of a synthetic approach involves the nitration of 3-Methyl-pyridin-2-ylamine using a mixture of fuming nitric acid and concentrated sulfuric acid. chemicalbook.com The optimization of such procedures to reduce the use of strong acids and improve yield is a key research objective. chemicalbook.com

Advanced Mechanistic Probing using State-of-the-Art Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new reactions. Future research will leverage advanced analytical and computational techniques to gain deeper mechanistic insights.

Spectroscopic and Crystallographic Techniques:

| Technique | Application in Mechanistic Studies |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidating the structure of intermediates and final products, and monitoring reaction kinetics. researchgate.net |

| Mass Spectrometry (MS) | Identifying reaction intermediates and by-products, providing insights into reaction pathways. researchgate.net |

| X-ray Crystallography | Determining the three-dimensional structure of the molecule and its derivatives, which can help in understanding its reactivity. nih.gov |

| Raman Spectroscopy | Providing vibrational information that complements other spectroscopic techniques for structural characterization. nih.gov |

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate transition state energies, and predict the reactivity of this compound and its derivatives. tandfonline.comorganic-chemistry.org These computational studies, when combined with experimental data, provide a powerful tool for mechanistic elucidation. organic-chemistry.org

Exploration of New Biological Targets and Therapeutic Applications

Nitropyridine derivatives have shown a wide range of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.gov this compound, as a key intermediate, holds significant promise for the development of new therapeutic agents. indiamart.comnbinno.com

Future research will focus on:

Identifying Novel Biological Targets: Screening this compound and its derivatives against a broad panel of biological targets to uncover new therapeutic opportunities.

Inhibitors of Kinases: The pyridine (B92270) motif is a privileged structure in drug design, and derivatives of this compound could be explored as inhibitors of various kinases, such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.govmdpi.com

Anticancer Agents: The compound is a valuable intermediate in the synthesis of small molecule anticancer drugs. researchgate.netnbinno.com Further derivatization and biological evaluation could lead to the discovery of potent and selective anticancer agents. researchgate.net

Antimicrobial and Antifungal Agents: Nitropyridine-containing complexes have demonstrated antimicrobial and antifungal activity. mdpi.com

Radiolabeled Compounds for Imaging: The incorporation of isotopes like ¹⁸F into pyridine derivatives offers potential for developing novel PET imaging agents for applications in oncology and neuroimaging. nih.govmdpi.com

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational and experimental methods is revolutionizing the drug discovery process. For this compound, this integrated approach can accelerate the identification and optimization of new drug candidates.

Computational Drug Design:

| Computational Method | Application in Drug Discovery |

| Molecular Docking | Predicting the binding mode and affinity of this compound derivatives to specific protein targets. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of compounds with their biological activity to guide the design of more potent molecules. researchgate.net |

| Pharmacophore Modeling | Identifying the essential structural features required for biological activity, which can be used to design new compounds with improved properties. |

| ADMET Prediction | In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates to identify potential liabilities early in the discovery process. researchgate.net |

By using these computational tools, researchers can prioritize the synthesis of the most promising compounds, thereby reducing the time and cost associated with drug development. Experimental validation of the computational predictions is essential to confirm the biological activity and refine the models.

Sustainable Management and Environmental Remediation Strategies

The widespread use of nitroaromatic compounds, including nitropyridines, raises concerns about their potential environmental impact. nih.govcswab.org These compounds can be recalcitrant to natural degradation and may exhibit toxicity. nih.gov Therefore, developing sustainable management and remediation strategies is of paramount importance.

Future research in this area will include:

Biodegradation Studies: Investigating the microbial degradation of this compound and related compounds. nih.govmdpi.com This involves identifying microorganisms and enzymatic pathways capable of breaking down these molecules into less harmful substances. nih.govmdpi.com

Phytoremediation: Exploring the use of plants to remove or detoxify nitropyridine contaminants from soil and water. researchgate.net

Advanced Oxidation Processes: Evaluating the effectiveness of advanced oxidation processes, such as ozonation or photocatalysis, for the degradation of these compounds in wastewater.

By addressing these environmental considerations, the chemical and pharmaceutical industries can ensure the responsible and sustainable use of this important class of compounds.

常见问题

Basic Research Questions

Q. What are the key considerations in synthesizing 5-Methyl-3-nitropyridin-2-amine to ensure high yield and purity?

- Methodological Answer : Synthesis routes often involve nitration and amination steps. For example, analogous compounds (e.g., 5-Bromo-3-chloro-N-methylpyrazin-2-amine) are synthesized via halogenation followed by nucleophilic substitution . Key factors include:

- Reaction conditions : Temperature control (e.g., avoiding thermal decomposition of nitro groups) and solvent selection (polar aprotic solvents for nitration).

- Purification : Column chromatography or recrystallization to isolate the product from byproducts like regioisomers .

- Characterization : Use NMR (¹H/¹³C) and HPLC-MS to confirm structure and purity .

Q. How can spectroscopic techniques differentiate this compound from its structural isomers?

- Methodological Answer :

- ¹H NMR : Methyl group chemical shifts (~2.5 ppm) and nitro-group-induced deshielding of adjacent protons (~8.5–9.0 ppm) help distinguish regioisomers .

- IR Spectroscopy : Nitro group vibrations (~1520 cm⁻¹ for asymmetric stretch) and amine N-H stretches (~3350 cm⁻¹) confirm functional groups .

- X-ray crystallography (if crystalline): Resolves spatial arrangement ambiguities in complex cases .

Q. What are the common side reactions during the functionalization of this compound, and how can they be mitigated?

- Methodological Answer :

- Nitro group reduction : Unintended reduction to amine during catalytic hydrogenation can be avoided by using selective reagents (e.g., SnCl₂/HCl for controlled reduction) .

- Steric hindrance : Methyl and nitro groups may impede electrophilic substitution; optimize directing groups or use microwave-assisted synthesis to enhance reactivity .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound derivatives?

- Methodological Answer :

- Variable selection : Key factors include temperature, reagent stoichiometry, and catalyst loading .

- Screening experiments : Use a 2³ factorial design to identify significant variables. For example, a study on analogous pyridine derivatives found catalyst concentration and temperature to dominate yield .

- Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 70°C, 1.2 eq. nitrating agent) .

Q. What computational tools are effective in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Predict activation energies for Suzuki-Miyaura coupling by analyzing electron density maps and frontier molecular orbitals (e.g., LUMO localization on the nitro group) .

- Molecular dynamics simulations : Model solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize solvation .

- Software : Gaussian, ORCA, or VASP for quantum mechanical modeling; COMSOL for reactor-scale simulations .

Q. How should researchers address contradictory data in the catalytic activity of this compound complexes?

- Methodological Answer :

- Reproducibility checks : Verify catalyst purity (e.g., ICP-MS for metal content) and reaction setup (e.g., inert atmosphere consistency) .

- Controlled variable isolation : Use fractional factorial designs to test hypotheses (e.g., ligand vs. solvent effects) .

- Meta-analysis : Compare datasets across literature (e.g., catalytic turnover in Pd complexes) to identify outliers or trends .

Q. What strategies ensure robust detection of nitrosamine impurities in this compound-based pharmaceuticals?

- Methodological Answer :

- LC-MS/MS : Employ MRM (multiple reaction monitoring) with deuterated internal standards for quantification .

- Forced degradation studies : Expose the compound to heat/light and monitor impurity profiles .

- Justification for absence : If synthesis pathways preclude nitrosamine formation (e.g., absence of secondary amines), document stability studies and structural reactivity analyses .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。